molecular formula C18H24N4O4S B2422523 Ethyl 4-(2-((4-methoxybenzo[d]thiazol-2-yl)(methyl)amino)acetyl)piperazine-1-carboxylate CAS No. 1396807-27-4

Ethyl 4-(2-((4-methoxybenzo[d]thiazol-2-yl)(methyl)amino)acetyl)piperazine-1-carboxylate

Cat. No. B2422523
M. Wt: 392.47
InChI Key: GHNPVOKVPAQXSJ-UHFFFAOYSA-N
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Description

“Ethyl 4-(2-((4-methoxybenzo[d]thiazol-2-yl)(methyl)amino)acetyl)piperazine-1-carboxylate)” is an organic compound. It contains a thiazole ring, which is a five-membered ring with three carbon atoms, one sulfur atom, and one nitrogen atom . Thiazole rings are found in many biologically active molecules and have been associated with a wide range of medicinal properties .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a series of novel N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl)ethylamino] benzamides were synthesized by coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid . The intermediate compounds were then treated with 1-(2-chloro ethyl) piperidine hydrochloride to yield the final derivatives .


Molecular Structure Analysis

The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The aromaticity is estimated by the chemical shift of the ring proton, and the calculated π-electron density shows that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .


Chemical Reactions Analysis

Thiazole derivatives have been found to exhibit a wide range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic properties . The specific chemical reactions of “Ethyl 4-(2-((4-methoxybenzo[d]thiazol-2-yl)(methyl)amino)acetyl)piperazine-1-carboxylate)” are not mentioned in the retrieved sources.


Physical And Chemical Properties Analysis

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . It is a clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 . The specific physical and chemical properties of “Ethyl 4-(2-((4-methoxybenzo[d]thiazol-2-yl)(methyl)amino)acetyl)piperazine-1-carboxylate)” are not mentioned in the retrieved sources.

Scientific Research Applications

Novel Compound Synthesis

Research has demonstrated the synthesis of various novel compounds derived from thiazole and piperazine derivatives, showing significant potential in medicinal chemistry. For example, a study focused on the synthesis of novel benzodifuranyl, 1,3,5-triazines, 1,3,5-oxadiazepines, and thiazolopyrimidines derived from visnaginone and khellinone, showing anti-inflammatory and analgesic activities. These compounds were evaluated as cyclooxygenase-1/2 (COX-1/2) inhibitors, with some exhibiting high inhibitory activity and selectivity towards COX-2, along with notable analgesic and anti-inflammatory effects (A. Abu‐Hashem, S. Al-Hussain, M. Zaki, 2020).

Antimicrobial Activity

Another area of application involves the antimicrobial activity of synthesized compounds. A study on the synthesis and antimicrobial activity of new pyridine derivatives highlighted the preparation of amide derivatives from 2-amino substituted benzothiazoles and piperazine, showing variable and modest activity against bacteria and fungi (N. Patel, S. N. Agravat, Faiyazalam M. Shaikh, 2011).

Biological Activities of Hybrid Molecules

Research on the microwave-assisted synthesis of hybrid molecules containing penicillanic acid or cephalosporanic acid moieties investigated their biological activities. The synthesized compounds were screened for their antimicrobial, antilipase, and antiurease activities, with some exhibiting good to moderate antimicrobial activity against various microorganisms (Serap Başoğlu, Serdar Ulker, S. Alpay‐Karaoglu, N. Demirbas, 2013).

Antimicrobial and Antioxidant Studies

A synthesis of lignan conjugates via cyclopropanation evaluated for antimicrobial and antioxidant studies showcased ethyl 2-(4-methoxyphenyl)-3-(thiophene-2-carbonyl)cyclopropanecarboxylates and ethyl 4-aryl-7-oxo-4,5,6,7-tetrahydrobenzo[b]thiophene-5-carboxylates. These compounds demonstrated excellent antibacterial and antifungal properties, along with profound antioxidant potential, indicating their potential as therapeutic agents (K. Raghavendra et al., 2016).

Future Directions

Thiazole derivatives have been the subject of extensive research due to their diverse biological activities . Future research may focus on the design and development of new thiazole derivatives, including “Ethyl 4-(2-((4-methoxybenzo[d]thiazol-2-yl)(methyl)amino)acetyl)piperazine-1-carboxylate)”, to explore their potential medicinal properties.

properties

IUPAC Name

ethyl 4-[2-[(4-methoxy-1,3-benzothiazol-2-yl)-methylamino]acetyl]piperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N4O4S/c1-4-26-18(24)22-10-8-21(9-11-22)15(23)12-20(2)17-19-16-13(25-3)6-5-7-14(16)27-17/h5-7H,4,8-12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHNPVOKVPAQXSJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)C(=O)CN(C)C2=NC3=C(C=CC=C3S2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4-(2-((4-methoxybenzo[d]thiazol-2-yl)(methyl)amino)acetyl)piperazine-1-carboxylate

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